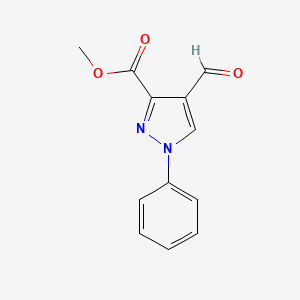

methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

methyl 4-formyl-1-phenylpyrazole-3-carboxylate |

InChI |

InChI=1S/C12H10N2O3/c1-17-12(16)11-9(8-15)7-14(13-11)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

PXUAIOHWFDYOKS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by formylation and esterification steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Methyl 4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate.

Reduction: Methyl 4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylate.

Substitution: Methyl 4-formyl-1-(nitrophenyl)-1H-pyrazole-3-carboxylate.

Scientific Research Applications

While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate" is not available in the provided search results, the information below highlights the chemistry and applications of related pyrazole derivatives.

Pyrazole Derivatives: An Overview

Pyrazole is a privileged heterocyclic compound that is a template for medicinal chemistry and is represented in several commercial drugs . Pyrazole-based compounds have two functionalities with different reactivities, which allows for the insertion of diversity in pyrazole frameworks that may be of high medicinal significance .

Key pyrazole compounds and their applications:

- Ethyl 4-formyl-1H-pyrazole-3-carboxylate: This is an Aldo-X bifunctional building block (AXB3) that can be explored for generating complex pyrazole-based molecular frameworks by using various organic transformations .

- 1-phenyl-3-aryl-4-formylpyrazole derivatives: Molecular interactions occur between 1-phenyl-3-aryl-4-formylpyrazole derivatives and DMSO/NM/binary mixture in the concentration range of (5–100) × 10 –4 mol dm −3 at 310 K . The interactions between the synthesized pyrazole derivatives and solvent are affected by the nature of substituents present on the 3-phenyl ring of the pyrazole compound .

- 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones: are synthesized by Pd-catalyzed cross-coupling reactions .

- 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles: A regiocontrolled methodology to prepare these compounds using trichloromethyl enones has been developed .

- Pyrazole-3(4)-carbaldehydes: are useful for synthesis and have biological activity .

Specific Examples of Pyrazole Derivatives

- 1,3-diphenylpyrazole-4-carboxaldehyde (4a):

- <sup>1</sup>H NMR (CDCl 3, 400 MHz): δ 10.05(s, 1H CHO), 8.54(s, 1H), 7.83–7.78 (m,4H,Ar–H), 7.53–7.47 (m,5H), 7.41–7.39 (m,1H,Ar–H)

- <sup>13</sup>C NMR (CDCl 3, 100 MHz, δ): 185.36, 154.94, 139.10, 131.40, 130.99, 129.78, 129.40, 129.06, 128.87, 128.08, 122.59, 119.86, 96.20

- IR (ν max cm −1): 1664 (CHO), 3124 (C–H).

- Related pyrazole carboxylic acids:

- 4-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

- 3,4-Dimethyl-1-phenyl-1H-pyrazole-5-carboxylic acid

- 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid

- 1-Phenyl-1H-pyrazole-3-carboxylic acid

- 1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid

- 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid

Mechanism of Action

The mechanism of action of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The formyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

- Structural Differences : Replaces the methyl ester with an ethyl ester at position 3.

- Functional Impact: The ethyl group may improve solubility in non-polar solvents compared to the methyl analogue.

- Applications : Used in chemosensors (S1-S3) for detecting fluoride and acetate ions via colorimetric responses .

Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

- Core Heterocycle : Contains a 1,2,3-triazole ring instead of pyrazole, altering electronic properties and hydrogen-bonding capacity.

- Substituents : The pyridinyl group at position 1 introduces aromatic nitrogen, enhancing coordination capabilities.

- Research Use : Studied for crystal packing and intermolecular interactions via Hirshfeld surface analysis .

Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate

Ethyl 3-methyl-1H-pyrazole-4-carboxylate

- Simpler Structure : Lacks the formyl and phenyl groups, reducing complexity.

- Utility : Serves as a precursor for agrochemicals, highlighting the role of ester groups in derivatization .

Key Findings and Trends

Ester Group Flexibility : Methyl vs. ethyl esters influence solubility and reactivity. Ethyl esters are more common in sensor applications , while methyl esters are used in high-yield cyclocondensation .

Formyl Group Positioning : The 4-formyl group in pyrazoles vs. 5-formyl in triazoles directs reactivity toward different condensation pathways.

Characterization Tools : Crystal structures of analogues were resolved using SHELX and Mercury , underscoring the importance of crystallography in validating synthetic products.

Biological Activity

Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Activity

This compound exhibits a variety of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. Its derivatives have been shown to interact with specific molecular targets, modulating various biological pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound possess potent antimicrobial properties. For instance, certain compounds demonstrated effective inhibition against Acinetobacter baumannii, a significant pathogen in hospital settings. Minimum inhibitory concentration (MIC) values for these compounds were reported as low as 1.56 µg/mL, indicating strong antibacterial activity .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. Compounds based on the pyrazole structure have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231 cells) and liver cancer (HepG2 cells). Notably, some derivatives induced apoptosis in cancer cells and inhibited microtubule assembly, which is crucial for cell division . The following table summarizes key findings regarding the anticancer activity of methyl 4-formyl-1-phenyl-1H-pyrazole derivatives:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 2.5 | Apoptosis induction, caspase activation |

| 10c | HepG2 | 10 | Microtubule destabilization |

| 7h | MDA-MB-231 | 1.0 | Morphological changes leading to apoptosis |

The mechanism of action for this compound and its derivatives often involves interactions with enzymes or receptors that modulate cellular functions. For example, some derivatives may inhibit specific enzymes involved in metabolic pathways or bind to cellular receptors that trigger apoptotic pathways .

Case Studies

Several case studies illustrate the biological efficacy of methyl 4-formyl-1-phenyl-1H-pyrazole derivatives:

- Antimicrobial Study : A study synthesized new pyrazole-derived hydrazones which showed potent activity against A. baumannii. The most effective compounds had MIC values significantly lower than those of standard antibiotics .

- Anticancer Study : Research on asymmetric MACs fused with 1-aryl-1H-pyrazole revealed that certain compounds could inhibit microtubule assembly and induce apoptosis in breast cancer cells at low concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate?

- Methodology :

- Step 1 : Start with a pyrazole-3-carboxylate precursor. React with a formylating agent (e.g., DMF/POCl₃) under anhydrous conditions to introduce the formyl group at position 4 of the pyrazole ring.

- Step 2 : Introduce the phenyl group at position 1 via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki reaction) .

- Optimization : Control temperature (60–80°C) and pH (neutral to slightly acidic) to minimize side reactions. Use TLC or HPLC to monitor reaction progress.

- Key Data :

| Reaction Step | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Formylation | DMF/POCl₃ | 75–85 | ≥95% |

| Phenylation | Pd(PPh₃)₄, K₂CO₃ | 60–70 | ≥90% |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for characteristic peaks:

- Formyl proton (δ 9.8–10.2 ppm, singlet).

- Pyrazole ring protons (δ 7.5–8.5 ppm, multiplet).

- Methyl ester (δ 3.8–4.0 ppm, singlet) .

- IR : Confirm carbonyl groups (C=O stretch at 1700–1750 cm⁻¹ for ester and 1680–1720 cm⁻¹ for formyl) .

Q. What are the preliminary biological screening protocols for this compound?

- Methodology :

- Antimicrobial Assays : Use microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare with control drugs like ampicillin .

- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Report IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the formyl group for further functionalization?

- Methodology :

- Use density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals (HOMO/LUMO). Identify nucleophilic attack sites on the formyl group .

- Example : For this compound, DFT calculations (B3LYP/6-31G*) predict strong electrophilicity at the formyl carbon (partial charge: +0.35), favoring reactions with amines or hydrazines .

Q. How to resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodology :

- Comparative SAR Analysis : Tabulate substituent effects on activity. For example:

| Substituent (Position) | Biological Activity (IC₅₀, μM) | Reference |

|---|---|---|

| 4-F (phenyl) | Anticancer: 12.5 | |

| 4-Cl (phenyl) | Antimicrobial: 8.2 |

- Experimental Validation : Replicate assays under standardized conditions (pH, cell lines, inoculum size) to eliminate variability .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

- Methodology :

- Prodrug Design : Mask the formyl group with a hydrolyzable moiety (e.g., acetyl) to reduce first-pass metabolism .

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat). Measure half-life (t₁/₂) and intrinsic clearance (CLint) using LC-MS .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show negligible effects for analogous compounds?

- Hypothesis : Variability in cell permeability due to substituent polarity (e.g., electron-withdrawing vs. donating groups).

- Testing :

- LogP Measurement : Compare partition coefficients (e.g., 4-formyl derivative: LogP = 1.8 vs. 4-nitro: LogP = 2.3) .

- Membrane Permeability Assay : Use Caco-2 cell monolayers to quantify apparent permeability (Papp) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.